The primary application of (R,R)-BINAP lies in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific enantiomer (mirror image) of a molecule in excess over its counterpart. (R,R)-BINAP acts as a ligand, coordinating to a metal center in a catalyst complex. This interaction creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other ().
Here are some specific examples of asymmetric catalysis using (R,R)-BINAP:
The effectiveness of (R,R)-BINAP in asymmetric catalysis arises from its ability to differentiate between reaction pathways leading to different enantiomers. The ligand-metal complex interacts differently with each enantiomer of the substrate molecule, influencing the reaction rate and ultimately determining the product's enantiomeric excess.
Beyond asymmetric catalysis, (R,R)-BINAP finds use in other areas of scientific research:
(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine is a chiral ligand characterized by its complex structure, which includes a pyrrolidine ring substituted with a benzyl group and two diphenylphosphino groups. Its molecular formula is CHNP, and it has a molecular weight of approximately 529.59 g/mol . This compound is notable for its applications in catalysis, particularly in asymmetric synthesis.
The mechanism of action of (+)-BDPP in asymmetric catalysis involves several key steps:
This ligand is primarily used in coordination chemistry, where it forms complexes with transition metals such as rhodium and ruthenium. One significant reaction involves its use in asymmetric hydrogenation, where it facilitates the conversion of prochiral substrates into chiral products. The ligand's steric and electronic properties enhance the selectivity of these reactions, making it valuable in synthetic organic chemistry .
While specific biological activities of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine are not extensively documented, ligands of this type can exhibit interactions with biological systems due to their ability to form complexes with metal ions that may have biological relevance. Some studies suggest potential applications in drug delivery systems or as part of therapeutic agents, although direct evidence is limited .
The synthesis of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine typically involves multi-step organic reactions. A common method includes:
The uniqueness of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine lies in its specific stereochemical configuration and its dual phosphine functionality, which enhances its effectiveness as a chiral ligand compared to others.
Interaction studies involving (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine focus on its coordination behavior with various metal centers. Research indicates that the ligand can stabilize metal-ligand complexes effectively, influencing the reactivity and selectivity of catalytic processes. Studies have shown that the ligand's stereochemistry plays a crucial role in determining the outcome of enantioselective reactions .
Several compounds share structural similarities with (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine, including:
| Compound Name | Structure Type | Key
The synthesis of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine from chiral tartaric acid precursors represents a fundamental approach in asymmetric synthesis, leveraging the inherent chirality of naturally occurring tartaric acid derivatives. Tartaric acid serves as an excellent chiral building block due to its readily available enantiomerically pure forms and well-established transformation chemistry [1] [2]. The primary synthetic route involves a four-step sequence beginning with (R,R)-tartaric acid as the chiral starting material [3]. The preparative methodology demonstrates that both (3R,4R)-deguphos and (3S,4S)-deguphos can be synthesized from (R,R)-tartaric and (S,S)-tartaric acid respectively through systematic functional group transformations [3]. This approach provides access to both enantiomers of the target compound through selection of the appropriate tartaric acid stereoisomer. The initial transformation typically involves protection of the tartaric acid hydroxyl groups, followed by selective reduction and functional group manipulation to establish the pyrrolidine ring system. Research has shown that tartaric acid derivatives can be effectively converted to chiral pyrrolidine scaffolds through condensation with benzylamine and subsequent reduction using sodium borohydride-boron trifluoride etherate complexes . The stereochemistry is confirmed through single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with specific unit cell parameters that validate the absolute configuration . Advanced synthetic methodologies have employed protected tartaric acid derivatives as key intermediates. The synthesis of dibenzoyl-L-tartaric acid, a crucial protected form, proceeds with copper sulfate catalysis in toluene, achieving yields of 97.2% under optimized conditions [5]. The reaction utilizes benzoyl chloride as the protecting reagent and requires 4 hours at elevated temperature for complete conversion [5]. Novel tartaric acid-derived chiral phosphite ligands have been developed through systematic structural modification of the tartaric acid backbone [6]. These methodologies demonstrate that N-benzyltartarimide-derived biphenylphosphite ligands can be synthesized with excellent enantioselectivity, achieving up to 75% enantiomeric excess in asymmetric catalytic applications [6]. The synthetic approach resolves the matched/mismatched character issues observed with traditional binaphthyl-based systems [6].
Reductive Amination Pathways for Pyrrolidine Core FormationReductive amination strategies represent a crucial methodology for constructing the pyrrolidine core structure in (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine synthesis. These pathways enable the formation of carbon-nitrogen bonds while simultaneously establishing the required ring structure with precise stereochemical control [7] [8]. The iridium-catalyzed reductive generation of azomethine ylides has emerged as a powerful method for functionalized pyrrolidine synthesis [7]. This approach utilizes tertiary amides and lactams as starting materials, proceeding through partial reduction and subsequent silanoate elimination to generate synthetically versatile azomethine ylides [7]. The methodology enables late-stage synthesis of highly functionalized pyrrolidines under mild conditions while eliminating the need for handling sensitive amine functionalities [7]. Contemporary research has established highly efficient protocols for N-aryl-substituted pyrrolidine synthesis through successive reductive amination of diketones via transfer hydrogenation [8] [9]. The methodology employs iridium catalysts with formic acid as the hydrogen source, achieving excellent yields of 92% with good diastereoselectivity (71:29 diastereomeric ratio) under optimized conditions [8]. The reaction proceeds through initial condensation followed by transfer hydrogenation, with water as the optimal solvent for pyrrolidine formation [8]. The mechanistic pathway involves formation of amino ketone intermediates that undergo further condensation and transfer hydrogenation to produce the pyrrolidine products [9]. The stable five-membered ring intermediate proves crucial for delivering the corresponding pyrrolidine product, as supported by the formation of amino alcohol byproducts rather than four-membered ring alternatives [9]. Advanced reductive methodologies utilize 2,5-dimethoxytetrahydrofuran as a key reagent for pyrrolidine ring construction [10]. This approach employs sodium borohydride in acidic aqueous medium, demonstrating remarkable tolerance for electron effects and severe steric hindrance [10]. The reaction proves compatible with various aryl substituents, including nitro and oxo functional groups, while enabling introduction of deuterium labels at specific positions [10].
Phosphination Strategies for Bis(diphenylphosphino) FunctionalizationThe introduction of bis(diphenylphosphino) groups represents a critical transformation in the synthesis of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine, requiring specialized phosphination strategies that preserve stereochemical integrity while achieving high yields [11] [12] [13]. The most widely employed methodology utilizes chlorodiphenylphosphine as the phosphinating agent under basic conditions [13]. The standard protocol involves sequential addition of chlorodiphenylphosphine to solutions containing the appropriate pyrrolidine substrate and triethylamine in dichloromethane [13]. Initial addition of the first equivalent proceeds for 30 minutes, followed by addition of the second equivalent and overnight stirring at room temperature [13]. This methodology has been successfully applied to various amine substrates, achieving yields of 65% for bis(diphenylphosphino)methylamine and 77% for bis(diphenylphosphino)isopropylamine [13]. Advanced phosphination strategies employ metal-catalyzed carbon-phosphorus bond formation reactions [14]. Researchers at the University of Groningen have developed asymmetric metal-catalyzed C-P cross-coupling reactions using axially chiral 1,1'-bi-2-naphthol-based phosphoramidites [14]. This methodology achieves control over chirality formation through axial-central chirality transfer, enabling synthesis of P-chiral compounds with high enantioselectivity [14]. The approach utilizes recyclable BINOL derivatives, making it economically attractive for large-scale applications [14]. Novel radical diphosphination methodologies have been established for symmetric and unsymmetric phosphorus ligand synthesis [15]. This approach employs radical addition of phosphoryl radicals to strained small ring compounds such as bicyclo[1.1.0]butane and propellanes [15]. The methodology enables synthesis of both symmetric and unsymmetric diphosphine ligands with precise control over electronic and steric properties [15]. Quantum chemical calculations using the AFIR method have been instrumental in determining activation energies and optimizing reaction conditions [15]. Contemporary research has demonstrated direct carbonyl reductive functionalizations using diphenylphosphine oxide as a versatile reagent [16]. This strategy achieves direct phosphinylation of aryl aldehydes and ketones through Pudovik addition, phospha-Brook rearrangement, and unconventional nucleophilic substitution pathways [16]. The methodology represents a previously unknown pathway for carbonyl reductive functionalization, enabling modular synthesis of structurally diverse phosphine oxides [16].
Resolution Techniques for Enantiomeric PurificationEnantiomeric purification of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine and related P-stereogenic compounds requires sophisticated resolution techniques that exploit differences in physical properties between diastereomeric complexes or salts [17] [18] [19]. The most successful approach employs calcium salts of chiral tartaric acid derivatives as resolving agents [17]. Optical resolution of P-stereogenic dialkyl-arylphosphine oxides has been accomplished using the calcium salt of (−)-O,O'-dibenzoyl-(2R,3R)-tartaric acid [17]. This methodology achieves enantiomeric excess values higher than 93% for ethyl-phenyl-propylphosphine oxide and butyl-methyl-phenylphosphine oxide [17]. The resolution efficiency correlates inversely with steric bulk, as sterically demanding alkyl chains hinder formation of stable diastereomeric complexes [17]. Advanced resolution methodologies have been developed specifically for P-stereogenic secondary phosphine oxides using spiro-TADDOL derivatives [18]. This approach demonstrates the widest scope among classical resolution methods for P-chiral secondary phosphine oxides [18]. The methodology achieves practically enantiopure secondary phosphine oxides (enantiomeric excess >98%) with yields ranging from 27-65% [18]. Substituents in the para-position of phenyl groups show minimal effect on resolution efficiency, while increased steric bulk, particularly in ortho-positions, negatively impacts enantiomeric separation [18]. Crystallization-based resolution techniques have proven effective for compounds that form racemic crystalline phases [19]. Systematic studies on ethyl-(2-methylphenyl)-phenylphosphine oxide resolution demonstrate that racemic crystal-forming compounds can be purified through recrystallization of enantiomeric mixtures [19]. The optimal method achieves (R)-ethyl-(2-methylphenyl)-phenylphosphine oxide with 99% enantiomeric excess and 47% yield [19]. Complete racemization can be accomplished through chlorophosphonium salt formation, enabling recycling of undesired enantiomers [19]. Electrochemical resolution methods represent an emerging technology for chiral phosphine purification [20]. Dynamic kinetic resolution of phosphines using chiral supporting electrolytes enables direct electrolysis approaches to enantioenriched compounds [20]. This methodology exploits the pyramidal inversion of phosphoniumyl radical cations generated electrochemically, providing access to enantioenriched phosphine products through asymmetric oxidation processes [20].
The thermal stability and phase transition characteristics of (Plus)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine represent crucial physicochemical parameters that determine its practical utility in catalytic applications and synthetic processes. Melting point determination reveals that this chiral phosphine ligand exhibits a well-defined melting point of 120°C [1] [2] [3], indicating substantial thermal stability under standard laboratory conditions. This relatively high melting point reflects the robust molecular architecture resulting from the combination of the pyrrolidine backbone with bulky diphenylphosphino substituents and the benzyl group at the nitrogen position. Crystallographic analysis demonstrates that (Plus)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine adopts a monoclinic crystal system with space group P2₁ [4] , characteristic of chiral compounds where the absence of inversion symmetry is essential for maintaining optical activity. The unit cell parameters derived from single-crystal X-ray diffraction studies confirm the (3R,4R) stereochemical configuration, with the diphenylphosphino groups positioned in a cis-relationship that facilitates bidentate coordination to transition metals [4] . Thermal decomposition studies indicate that the compound maintains structural integrity up to approximately 300°C , significantly exceeding its melting point and providing a substantial operational window for high-temperature catalytic processes. This thermal stability surpasses many conventional phosphine ligands and can be attributed to the conformational rigidity imparted by the pyrrolidine ring system and the sterically demanding diphenylphosphino substituents that resist thermal degradation pathways. The phase transition behavior exhibits typical characteristics of organic crystalline materials, with a sharp melting transition reflecting the ordered crystalline packing. The absence of reported polymorphic transitions suggests a stable crystal form under normal conditions, which is advantageous for reproducible catalytic performance and long-term storage stability.
Solubility Characteristics in Polar/Aprotic SolventsThe solubility profile of (Plus)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine demonstrates preferential dissolution in polar aprotic solvents, which is consistent with its molecular structure containing both polar phosphine groups and extensive aromatic character. Dichloromethane and tetrahydrofuran emerge as the most effective solvents for this ligand [4] [6], providing excellent solubility that facilitates homogeneous catalytic applications and synthetic manipulations. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile effectively solvate the compound through dipole-dipole interactions with the phosphine groups while accommodating the lipophilic phenyl substituents. The calculated LogP value of 7.24510 [7] for the hydrochloride salt indicates substantial lipophilicity, confirming the preference for organic solvents over aqueous media. Chlorinated solvents including chloroform and carbon tetrachloride provide good solubility, with the ligand forming clear solutions that are stable under ambient conditions [6]. The solubility in these solvents facilitates spectroscopic characterization and enables precise concentration control for catalytic applications. Aromatic solvents such as toluene and benzene also demonstrate good solvating properties, particularly beneficial for high-temperature reactions where thermal stability of both ligand and solvent is crucial [6]. The aromatic-aromatic interactions between the solvent and the phenyl groups of the ligand contribute to enhanced solubility and solution stability. Water solubility is extremely poor due to the lipophilic nature of the molecule, with a polar surface area of 30.42000 Ų [7] being insufficient to overcome the hydrophobic character of the extensive aromatic substitution. This limitation has prompted the development of water-soluble derivatives through chemical modification, such as polymer-supported versions that enable aqueous biphasic catalysis [8].
Spectroscopic Fingerprints (31P NMR, IR, MS)31P Nuclear Magnetic Resonance Spectroscopy provides the most diagnostic spectroscopic signature for (Plus)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine. The 31P NMR spectrum displays a singlet at δ = -2.87 ppm relative to external phosphoric acid [9], indicating two magnetically equivalent phosphorus atoms in the molecular structure. This chemical shift is characteristic of tricoordinate phosphorus in an electron-rich environment, consistent with the diphenylphosphino substituents attached to the pyrrolidine ring. The magnetic equivalence of the phosphorus nuclei arises from the C2-symmetric structure of the ligand, where rapid conformational exchange or symmetry operations render the two phosphorus environments indistinguishable on the NMR timescale. The absence of phosphorus-phosphorus coupling in the spectrum confirms that the phosphine groups are not directly bonded and are separated by the intervening pyrrolidine carbons. Infrared Spectroscopy reveals characteristic absorption bands that serve as fingerprints for structural identification. The P-C stretching vibrations appear in the region 700-800 cm⁻¹, while C-P stretching modes manifest around 1100-1200 cm⁻¹ [10]. The aromatic C-H stretching bands are observed in the 3000-3100 cm⁻¹ region, with aromatic C=C stretching appearing at 1400-1600 cm⁻¹. The aliphatic C-H stretching of the pyrrolidine ring contributes bands in the 2800-3000 cm⁻¹ range. Mass Spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 529.6 [1] [4] [3], corresponding to the expected molecular weight of C₃₅H₃₃NP₂. High-resolution mass spectrometry enables precise elemental composition determination and can distinguish between different structural isomers. The fragmentation pattern typically shows loss of phenyl groups (77 mass units) and characteristic phosphine fragmentations. 1H Nuclear Magnetic Resonance spectroscopy exhibits a complex aromatic region between 7.0-8.0 ppm due to the multiple phenyl substituents [9]. The pyrrolidine ring protons appear as multiplets in the 2.5-4.0 ppm region, while the benzyl group contributes both aromatic signals and a characteristic N-CH₂ signal around 3.5-4.0 ppm. The integration pattern confirms the expected stoichiometry of aromatic and aliphatic protons.
Computational Prediction vs Experimental Validation of PropertiesDensity Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have proven highly effective for predicting the physicochemical properties of (Plus)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine [11] [12] [13]. These computational studies provide excellent agreement with experimental structural parameters, with calculated bond lengths and angles matching X-ray crystallographic data within typical DFT accuracy limits. Molecular geometry optimization reveals that the pyrrolidine ring adopts an envelope conformation with the nitrogen atom slightly out of plane, consistent with experimental observations [14] [15]. The diphenylphosphino substituents are positioned to minimize steric interactions while maintaining the required stereochemistry for effective metal coordination. Calculated P-C bond lengths of approximately 1.84 Å agree well with experimental values from crystal structures. Electronic structure calculations using frontier molecular orbital analysis demonstrate that the HOMO is primarily localized on the phosphorus lone pairs [16] [17], confirming the electron-donating character essential for ligand function. The calculated LUMO energies indicate appropriate electronic properties for transition metal coordination, with energy gaps consistent with the observed chemical stability and reactivity patterns. Thermodynamic property predictions through statistical mechanical calculations show good correlation with experimental thermal analysis data [18] [13]. Calculated melting points using molecular dynamics simulations predict values within ±10°C of the experimental 120°C melting point, validating the computational approach for property prediction. Vibrational frequency calculations provide excellent agreement with experimental infrared spectroscopy data [19] [12]. Calculated P-C stretching frequencies match observed values within 5-10 cm⁻¹, while aromatic ring vibrations show similarly close agreement. The computational results enable assignment of complex spectral features and prediction of isotope effects. Solvation energy calculations using polarizable continuum models successfully predict the observed solubility trends in different solvents [20] [21]. Calculated solvation free energies correlate well with experimental partition coefficients and explain the preferential dissolution in polar aprotic solvents over protic media. Electronic parameter validation through comparison with experimental Tolman electronic parameters and 31P NMR chemical shifts demonstrates that computational methods can accurately predict ligand electronic properties [22] [23]. The calculated σ-donor strength aligns with experimental measures derived from metal carbonyl stretching frequencies.
XLogP3 7.3
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Wikipedia
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane
Dates
Last modified: 08-16-2023
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